molecular formula C18H15N5O2S B2907606 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide CAS No. 1788945-44-7

6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide

Cat. No.: B2907606
CAS No.: 1788945-44-7
M. Wt: 365.41
InChI Key: OUSLQSNFCRCMKW-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine ring substituted with an ethoxy group at position 6 and a carboxamide linkage to a phenyl group bearing an imidazo[2,1-b]thiazole moiety at position 2. This structure combines pyridazine (a six-membered ring with two adjacent nitrogen atoms) with imidazo[2,1-b]thiazole (a fused bicyclic system containing sulfur and nitrogen) .

Properties

IUPAC Name

6-ethoxy-N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-2-25-16-8-7-14(21-22-16)17(24)19-13-6-4-3-5-12(13)15-11-23-9-10-26-18(23)20-15/h3-11H,2H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSLQSNFCRCMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[2,1-b]thiazole derivative in the presence of a palladium catalyst.

    Formation of the Pyridazine Ring: The pyridazine ring can be constructed through a condensation reaction involving hydrazine derivatives and appropriate diketones.

    Ethoxy Group Introduction: The ethoxy group is typically introduced via an etherification reaction using ethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the imidazo[2,1-b]thiazole ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Bases: Sodium hydroxide, potassium carbonate for etherification and cyclization reactions.

Major Products

The major products of these reactions depend on the specific functional groups present in the starting material. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, compounds containing the imidazo[2,1-b]thiazole moiety have shown significant activity against various pathogens, including bacteria and fungi. This makes 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide a potential candidate for antimicrobial research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The imidazo[2,1-b]thiazole moiety is known to bind to active sites of enzymes, inhibiting their function and thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazo[2,1-b]thiazole Moieties

SRT1720 (N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide)
  • Core Structure: Quinoxaline-carboxamide linked to imidazo[2,1-b]thiazole-phenyl.
  • Key Differences: Replaces pyridazine with quinoxaline and includes a piperazinylmethyl substituent.
  • Activity : Potent SIRT1 agonist with demonstrated activation of sirtuin enzymes, implicated in metabolic regulation and longevity pathways .
  • Significance: Highlights the role of aromatic heterocycles (quinoxaline vs. pyridazine) in target selectivity.
6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine)
  • Core Structure : Imidazo[2,1-b]thiazole with a methylsulfonylphenyl group at C-6 and a Mannich base at C-3.
  • Key Differences : Lacks the pyridazine-carboxamide scaffold but retains the imidazo[2,1-b]thiazole core.
  • Activity : COX-2 inhibitor with IC50 = 1.2 μM, demonstrating the importance of sulfonyl and Mannich base substituents for cyclooxygenase inhibition .
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one Derivatives
  • Core Structure : Coumarin (chromen-2-one) fused with imidazo[2,1-b]thiazole.
  • Key Differences : Coumarin replaces pyridazine-carboxamide.
  • Activity : Antiviral agents against parvovirus B19, with activity dependent on substituent modifications .

Functional Comparison

Target Selectivity and Substituent Effects
  • Pyridazine vs.
  • Ethoxy Group : The ethoxy substituent on pyridazine could enhance metabolic stability compared to bulkier groups (e.g., methylsulfonyl in COX-2 inhibitors) .
  • Imidazo[2,1-b]thiazole Positioning : The phenyl-imidazo[2,1-b]thiazole moiety is conserved across analogs, suggesting its role in scaffold rigidity and target interaction.

Comparative Data Table

Compound Name Core Structure Key Substituents Target/Activity Potency (IC50/EC50)
6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide Pyridazine-carboxamide Ethoxy, imidazo[2,1-b]thiazole-phenyl Unknown N/A
SRT1720 Quinoxaline-carboxamide Piperazinylmethyl-imidazo[2,1-b]thiazole SIRT1 agonist EC50 ~0.16 μM
6a (COX-2 inhibitor) Imidazo[2,1-b]thiazole Methylsulfonylphenyl, Mannich base COX-2 inhibition IC50 = 1.2 μM
3-(Imidazo[2,1-b]thiazol-6-yl)-coumarin Coumarin Imidazo[2,1-b]thiazole Antiviral (Parvovirus B19) Variable

Biological Activity

6-ethoxy-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group, a pyridazine core, and an imidazo[2,1-b]thiazole moiety. The structural formula can be summarized as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18_{18}H17_{17}N5_{5}O2_{2}S
Molecular Weight 365.4 g/mol

The primary mechanism of action involves the inhibition of specific enzymes related to bacterial and cancer cell survival. Notably, compounds with similar structures have been shown to target:

  • Pantothenate Synthetase : Inhibiting this enzyme disrupts coenzyme A biosynthesis, crucial for bacterial growth and survival, particularly in Mycobacterium tuberculosis .
  • COX Enzymes : Some derivatives exhibit selective inhibition of COX-1 and COX-2 enzymes, indicating potential anti-inflammatory properties .

Antimicrobial Activity

Studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit potent antimicrobial properties. For instance:

  • The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 µg/mL against various pathogens .
  • The compound effectively inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in persistent infections .

Anticancer Activity

Research indicates that the compound may possess significant anticancer properties:

  • In vitro studies have shown that imidazo[2,1-b]thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • A series of related compounds demonstrated cytotoxic effects against several cancer cell lines with IC50_{50} values in the low micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups on the aromatic rings enhances antibacterial activity by stabilizing the transition state during enzyme inhibition .
  • Core Modifications : Variations in the imidazo[2,1-b]thiazole core impact both potency and selectivity towards target enzymes .

Case Studies

Several studies have highlighted the effectiveness of this compound and its analogs:

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives, finding that modifications led to enhanced activity against resistant strains of bacteria .
  • Cytotoxicity Assessment : In a comparative study involving various imidazo derivatives, it was found that certain modifications significantly increased cytotoxicity against human cancer cell lines while maintaining low toxicity to normal cells .

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